3-Chlorodibenzo[B,E]oxepin-11-one Exhibits Potent Nanomolar Inhibition of Human CYP11B2 (Aldosterone Synthase) with 13.6-Fold Selectivity Over CYP11B1
In a direct enzymatic assay, 3-Chlorodibenzo[B,E]oxepin-11-one demonstrated a 13.6-fold selectivity for human CYP11B2 over the closely related isoform CYP11B1 [1]. This selectivity is a key differentiator from broader-spectrum cytochrome P450 inhibitors. The compound's selectivity over CYP17 is also notable at 15.9-fold [1]. In contrast, the parent compound dibenzo[b,e]oxepin-11(6H)-one shows no reported activity on these targets, highlighting the functional impact of the 3-chloro substitution.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | IC50 = 33 nM |
| Comparator Or Baseline | CYP11B1 (IC50 = 450 nM) and CYP17 (IC50 = 525 nM) |
| Quantified Difference | 13.6-fold selectivity for CYP11B2 over CYP11B1; 15.9-fold over CYP17. |
| Conditions | Inhibition of human CYP11B2 expressed in hamster V79MZh cells using [1,2-3H]-11-deoxycorticosterone as substrate. |
Why This Matters
This specific potency and selectivity profile is critical for research programs targeting CYP11B2 for hypertension and heart failure, where off-target inhibition of CYP11B1 (cortisol synthase) is undesirable [2].
- [1] BindingDB. BDBM50438997 (CHEMBL2420680): Inhibition of human CYP11B2, CYP11B1, and CYP17. View Source
- [2] Hu, Q., Yin, L., & Hartmann, R. W. Aldosterone synthase inhibitors as promising treatments for cardiovascular diseases. Journal of Medicinal Chemistry, 57(12), 5011-5022 (2014). View Source
